molecular formula C12H11ClN2O B1421413 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole CAS No. 1021436-43-0

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole

Cat. No.: B1421413
CAS No.: 1021436-43-0
M. Wt: 234.68 g/mol
InChI Key: BHIOSKAQIABOQN-UHFFFAOYSA-N
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Description

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is a chemical compound with the molecular formula C12H11ClN2O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a chloromethyl ketone with an amidoxime under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Uniqueness

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl-cyclopropyl group enhances its stability and reactivity compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(chloromethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-8-10-14-11(15-16-10)12(6-7-12)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIOSKAQIABOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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